2-chloro-6,7-dimethoxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6,7-dimethoxy-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure consists of a quinazoline ring substituted with chlorine and methoxy groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-chloro-6,7-dimethoxy-1H-quinazolin-4-one typically involves the reaction of 2-amino-3,4-dimethoxybenzoic acid with phosphoryl chloride to form the corresponding acid chloride. This intermediate is then cyclized with formamide to yield the desired quinazolinone . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-6,7-dimethoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dimethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
2-chloro-6,7-dimethoxy-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
6,7-dimethoxy-4-quinazolinone: Lacks the chlorine substitution, resulting in different biological activities.
2-chloro-4-quinazolinone: Lacks the methoxy groups, which affects its chemical reactivity and biological properties.
6,7-dimethoxy-2-methyl-4-quinazolinone: Contains a methyl group instead of chlorine, leading to variations in its pharmacological profile.
The unique combination of chlorine and methoxy substitutions in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAGRILJPETJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.